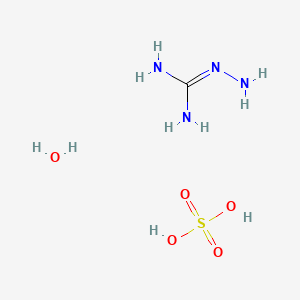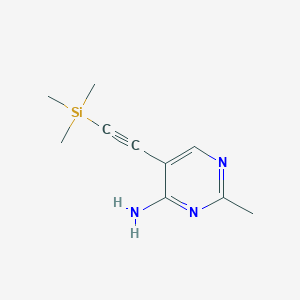![molecular formula C9H5N3S2 B13118178 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole is a heterocyclic compound that features both a thiadiazole and a benzothiazole ring. These structures are known for their diverse biological activities and are often used as pharmacophores in drug design. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with thiazole-2-carbaldehyde in the presence of a catalyst such as zinc oxide nanoparticles in absolute ethanol . Another method involves the use of thiourea and substituted benzaldehydes under conventional heating or ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzothiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or thiadiazole rings.
Applications De Recherche Scientifique
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of tyrosine kinase enzymes like EGFR by binding to the active site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole
- Benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole derivatives
- Thiazole derivatives
Uniqueness
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This duality allows it to exhibit a wide range of biological activities, making it more versatile compared to compounds with a single heterocyclic ring.
Propriétés
Formule moléculaire |
C9H5N3S2 |
|---|---|
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
2-(thiadiazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H5N3S2/c1-2-4-8-6(3-1)10-9(14-8)7-5-13-12-11-7/h1-5H |
Clé InChI |
AGOWOYVBWHWGHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CSN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















